3-Fluoro-2-methylbenzaldehyde

Catalog No.
S718724
CAS No.
147624-13-3
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylbenzaldehyde

CAS Number

147624-13-3

Product Name

3-Fluoro-2-methylbenzaldehyde

IUPAC Name

3-fluoro-2-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3

InChI Key

HSUCYMJBFHBMTB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)C=O

Canonical SMILES

CC1=C(C=CC=C1F)C=O

Synthesis and Characterization:

-Fluoro-2-methylbenzaldehyde is an aromatic aldehyde, a type of organic compound with a formyl group (CHO) attached to an aromatic ring. While not as widely studied as other aromatic aldehydes, it has been synthesized and characterized in various scientific investigations. Researchers have employed different methods for its preparation, including:

  • Fries rearrangement of 3-fluoro-2-methylphenyl acetate [].
  • Vilsmeier-Haack formylation of 3-fluoro-2-toluene [].

Following synthesis, researchers typically utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the obtained 3-fluoro-2-methylbenzaldehyde [, ].

Potential Applications:

The limited research available on 3-fluoro-2-methylbenzaldehyde suggests potential applications in various scientific fields:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, 3-fluoro-2-methylbenzaldehyde could be employed in the preparation of pharmaceuticals, fine chemicals, and functional materials [, ].
  • Medicinal chemistry: The presence of the fluorine and methyl groups introduces unique electronic and steric properties, making 3-fluoro-2-methylbenzaldehyde a potential candidate for the development of novel drugs with improved activity and selectivity []. However, further research is necessary to explore this possibility.
  • Material science: The aromatic ring and formyl group in 3-fluoro-2-methylbenzaldehyde could contribute to the development of functional materials with specific properties like liquid crystals or optoelectronic devices. However, similar to medicinal chemistry, further research is needed in this area [].

Current limitations and future directions:

Despite these potential applications, research on 3-fluoro-2-methylbenzaldehyde remains limited. Further studies are needed to:

  • Explore and optimize its synthesis methods for larger-scale production.
  • Investigate its reactivity and compatibility with different reaction conditions.
  • Evaluate its potential in various scientific disciplines like medicinal chemistry and material science.
  • Origin: 3F2MB can be synthesized from various starting materials through different reaction pathways [, ].
  • Significance: Research explores its potential applications in the synthesis of pharmaceuticals and functional materials due to the presence of the reactive aldehyde group and the fluorine atom, which can influence its chemical properties [, ].

Molecular Structure Analysis

  • Key features: 3F2MB consists of a benzene ring with a fluorine atom attached at the 3rd position and a methyl group (CH3) at the 2nd position. The molecule also has an aldehyde group (CHO) attached to the benzene ring [].
  • Notable aspects: The presence of the fluorine atom can affect the electronic properties of the molecule, making it more reactive compared to unsubstituted methylbenzaldehyde [].

Chemical Reactions Analysis

Synthesis of 3F2MB is an active area of research. Here are two reported methods:

  • Method 1: Friedel-Crafts acylation []

This method starts with o-xylene (1,2-dimethylbenzene) and reacts it with fluorinated acetic anhydride in the presence of a Lewis acid catalyst (AlCl3) to yield 3F2MB.

C6H4(CH3)2 + (FCH2CO)2O + AlCl3 ->  C6H3F(CH3)CHO + AlCl3(OH)(CH3)COOH  (Equation 1)
  • Method 2: Palladium-catalyzed cross-coupling []

This method involves reacting 2-bromomethylbenzaldehyde with a fluorinated trifluoromethylbenzene in the presence of a palladium catalyst and other reagents to obtain 3F2MB.

C6H4BrCH2CHO + C6H5CF3 -> C6H3F(CH3)CHO + C6H5Br (Equation 2)

Physical And Chemical Properties Analysis

  • Melting point: Data not readily available in scientific literature.
  • Boiling point: 92-93 °C at 20 mmHg (reported by chemical suppliers) [].
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, acetone, and ethanol, but insoluble in water due to the nonpolar nature of the aromatic ring.
  • Stability: Limited data available, but aldehydes are generally susceptible to oxidation in presence of air or light.

There is no scientific research readily available on the specific mechanism of action of 3F2MB in biological systems.

  • Flammability: Flash point is reported to be 81 °C [], indicating flammability.
  • Other hazards: Detailed safety information is not readily available in scientific literature. However, as with most aromatic compounds, it is advisable to handle 3F2MB with appropriate personal protective equipment (PPE) in a well-ventilated fume hood due to potential respiratory irritation.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-methylbenzaldehyde

Dates

Modify: 2023-08-15

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